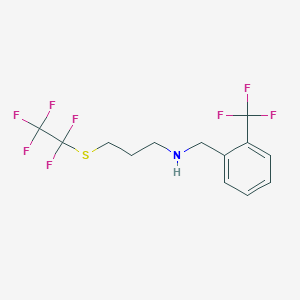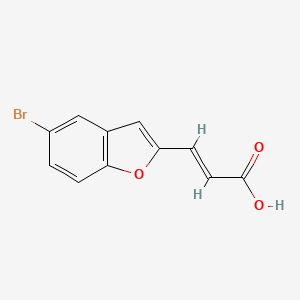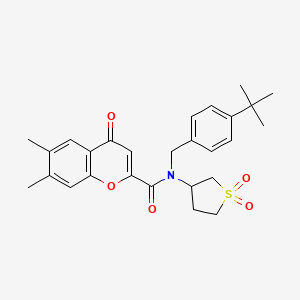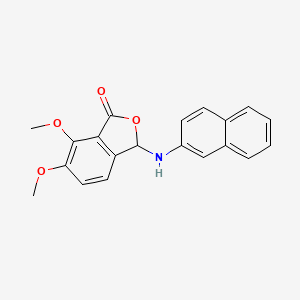![molecular formula C23H19N3 B12118956 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 2-arylquinoxalines with sulfonyl azides, followed by oxidation reactions . The reaction conditions often require the use of catalysts such as ruthenium (II) and specific solvents to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but lacks the methyl and benzyl groups.
5-Methyl-5H-Benz[g]indolo[2,3-b]quinoxaline: Similar structure with different substituents.
Uniqueness
4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its chemical reactivity and potential applications. The presence of methyl and benzyl groups provides additional sites for chemical modification, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19N3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
7-methyl-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3/c1-15-10-12-17(13-11-15)14-26-22-16(2)6-5-7-18(22)21-23(26)25-20-9-4-3-8-19(20)24-21/h3-13H,14H2,1-2H3 |
InChI Key |
TYABMFVQURMISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)


![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)



![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)
